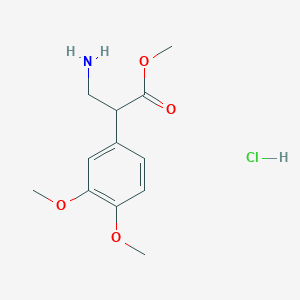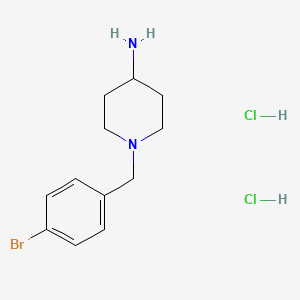
4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,4-diazepane-1-carboxamide, also known as THFMD or THFMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis Methodologies
A significant aspect of scientific research applications for compounds similar to "4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,4-diazepane-1-carboxamide" includes the development of novel synthesis methods. For instance, a study presented a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, showcasing the utility of aromatic diamines, Meldrum's acid, and an isocyanide in synthesis without the need for catalysts or activation (Shaabani et al., 2009). Such methodologies demonstrate the versatility and potential of diazepane derivatives in synthesizing compounds with a broad spectrum of biological activities.
Synthetic Applications and Biological Activities
Research into similar heterocyclic compounds has also explored their synthetic applications and potential biological activities. For example, the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents highlights the capacity of these compounds to serve as bases for developing therapeutic agents with significant biological activities (Subbareddy & Sumathi, 2017). This underscores the importance of such compounds in medicinal chemistry for creating new drugs and treatment options.
Advanced Organic Synthesis Techniques
The exploration of advanced organic synthesis techniques, such as the photochemical reaction of diazoketones for C−H functionalization of aliphatic compounds, represents another application area (Rodina et al., 2016). These studies not only contribute to the fundamental understanding of chemical reactions but also open new pathways for synthesizing complex organic molecules, which could include derivatives of "4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,4-diazepane-1-carboxamide".
特性
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-14-5-3-6-15(8-7-14)12(16)13-10-11-4-2-9-17-11/h11H,2-10H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYOMHMSJGIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,4-diazepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)
![3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2691516.png)
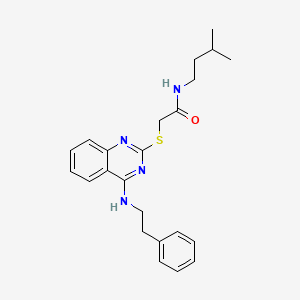
![2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2691519.png)
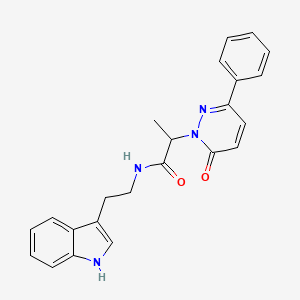
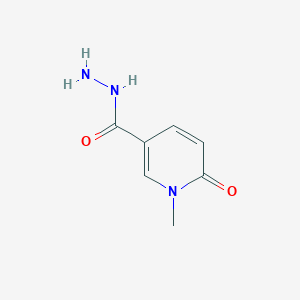
![Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2691524.png)
![N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2691526.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-[[2-[2-(diethylamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B2691528.png)
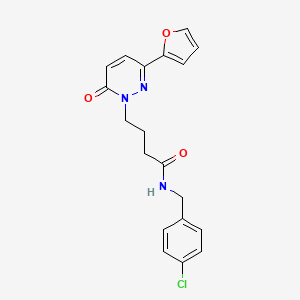
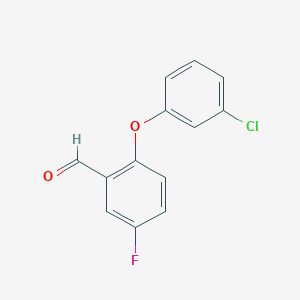
![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)
